(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(4-chloro-2,6-difluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBUAOXKYCKFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-54-2 | |
| Record name | (4-chloro-2,6-difluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H3ClF2NH2+N2H4⋅H2O→C6H3ClF2NHNH2⋅HCl+H2O
Industrial Production Methods
In industrial settings, the production of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
The table below highlights key differences in substituents, molecular weights, and physical properties:
Key Observations :
- Halogen Substitution : The target compound’s 2,6-difluoro-4-chloro substitution pattern balances electronic and steric effects, differing from dichloro (e.g., ) or trifluoromethyl analogs (e.g., ).
- Molecular Weight : Chlorine and fluorine atoms contribute to higher molecular weights compared to methoxy-substituted derivatives .
- Thermal Stability : Compounds like 2,6-dichlorophenylhydrazine HCl decompose at 225°C , suggesting similar thermal sensitivity for the target compound.
Biological Activity
(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is characterized by its hydrazine functional group and halogenated aromatic structure. Its molecular formula is CHClFN·HCl, and it exhibits properties that make it suitable for various chemical reactions including oxidation, reduction, and substitution .
The biological activity of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride primarily involves its interaction with enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 225 | Induces apoptosis via LDH activity |
| HeLa (Cervical Cancer) | 150 | Cell cycle arrest in S phase |
| A549 (Lung Cancer) | 120 | Pro-apoptotic effects |
Antimicrobial Activity
In addition to its anticancer effects, (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth at certain concentrations .
Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology assessed the efficacy of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride against MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and subsequent apoptosis .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The study found that (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride effectively inhibited the activity of cyclooxygenase-2 (COX-2), a target known for its role in inflammation and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is critical for optimizing its biological activity. Modifications at specific positions on the phenyl ring have been shown to enhance its potency against various targets. For example, substituents at the para position consistently improve inhibitory activity compared to other positions .
Q & A
Q. What are the common synthetic routes for (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1 : Functionalization of the phenyl ring via halogenation (chlorine/fluorine introduction) using reagents like PCl₅ or HF-pyridine .
- Step 2 : Hydrazine incorporation via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2,6-difluorophenyl halides with hydrazine hydrate under reflux in ethanol .
- Step 3 : Salt formation with HCl to stabilize the hydrazine derivative .
Q. Critical Factors :
Q. Which spectroscopic and analytical techniques are most effective for characterizing (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (550–600 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
- Elemental Analysis : Validates molecular formula (C₆H₅ClF₂N₂·HCl) with <1% deviation .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence the reactivity of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride in nucleophilic and electrophilic reactions?
Methodological Answer:
- Electron-Withdrawing Effects :
- Fluorine atoms increase electrophilicity of the phenyl ring, enhancing reactivity in azo coupling reactions .
- Chlorine stabilizes intermediates via inductive effects, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura cross-coupling) .
- Steric Effects :
- 2,6-Difluoro substitution creates steric hindrance, reducing regioselectivity in electrophilic aromatic substitutions .
- Case Study : Oxidation with H₂O₂ yields azo derivatives, where fluorine substituents increase oxidative stability compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported biological activities of arylhydrazine hydrochlorides, such as enzyme inhibition versus cytotoxicity?
Methodological Answer:
- Mechanistic Studies :
- Use enzyme kinetics (e.g., Michaelis-Menten assays) to differentiate competitive vs. non-competitive inhibition .
- Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess cytotoxicity .
- Structural Modifications :
- Contradiction Example : Fluorinated hydrazines show high enzyme affinity but low cytotoxicity due to reduced membrane permeability .
Q. What computational strategies predict interaction mechanisms between (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride and biological targets?
Methodological Answer:
- Docking Simulations :
- Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) with halogen-bonding parameters .
- Validate results with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
- DFT Calculations :
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic biomolecules .
- Calculate binding energies for hydrazine-enzyme complexes (ΔG < -8 kcal/mol indicates strong affinity) .
Q. What safety protocols are critical for handling (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride in laboratory settings?
Methodological Answer:
- Exposure Mitigation :
- Waste Disposal :
- Emergency Procedures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
